Kainic acid
Overview
Description
Kainic acid is a naturally occurring amino acid that is primarily extracted from certain species of red algae, such as Digenea simplex . It is known for its potent neuroexcitatory properties and is widely used in neuroscience research to study the effects of excitotoxicity and neurodegenerative diseases . This compound acts as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .
Mechanism of Action
Target of Action
Kainic acid, a potent neuroexcitatory amino acid agonist, primarily targets the kainate receptors , a type of ionotropic glutamate receptor . These receptors are responsible for controlling a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . This compound is also a partial agonist at AMPA receptors .
Mode of Action
This compound acts by activating its primary targets, the kainate receptors . This activation results in an influx of cations, such as sodium, into the neuron, thereby stimulating excitatory neurotransmission . In large, concentrated doses, this compound can overstimulate neurons to death, a phenomenon referred to as an excitotoxic lesion .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It induces the production of reactive oxygen species (ROS), leading to neuronal apoptosis and necrosis . It also seems to regulate serotonergic activity in the vertebrate retina . Furthermore, it has been found to affect pathways including alanine, aspartate and glutamate metabolism; glycine, serine and threonine metabolism; glycerophospholipid metabolism; glyoxylate and dicarboxylate metabolism; and arginine and proline metabolism .
Pharmacokinetics
It is known that this compound is commonly injected into laboratory animal models to study the effects of experimental ablation . The method of administration and the dose can significantly influence the bioavailability and resulting seizure activity .
Result of Action
The action of this compound leads to several molecular and cellular effects. It can cause immediate neuronal death by overstimulating neurons . This damage and death of neurons, referred to as an excitotoxic lesion, is a result of the overactivation of glutamate receptors . In addition, this compound-induced excitotoxicity in rodent models has been shown to result in seizures, behavioral changes, oxidative stress, glial activation, inflammatory mediator production, endoplasmic reticulum stress, mitochondrial dysfunction, and selective neurodegeneration in the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can significantly impact the resulting seizure activity . Moreover, the effects of this compound can vary depending on the specific brain region targeted . It’s also worth noting that the effects of this compound can vary among different strains of mice, indicating a potential influence of genetic factors .
Biochemical Analysis
Biochemical Properties
Kainic acid is an agonist for kainate receptors, a type of ionotropic glutamate receptor . Kainate receptors likely control a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . This compound can activate several different receptor subtypes, including α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors .
Cellular Effects
This compound is a direct agonist of the glutamic kainate receptors and large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons is referred to as an excitotoxic lesion . In fact, kainate seems to regulate serotonergic activity in the vertebrate retina .
Molecular Mechanism
This compound exerts its effects at the molecular level through its agonistic action on kainate receptors . It binds to these receptors, leading to the opening of ion channels that allow the influx of sodium ions, resulting in excitatory postsynaptic potentials .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, in the this compound model of temporal lobe epilepsy, different modes of administration of this compound exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in the this compound model of temporal lobe epilepsy, different modes of administration of this compound exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods, including chemical synthesis and biosynthesis. One common synthetic route involves the use of 4-hydroxyproline as a starting material, which undergoes a series of reactions to form this compound . The sequence includes steps such as stereoselective synthesis, oxidative cyclization, and carbon-carbon bond formation . The reaction conditions typically involve the use of specific catalysts, such as rhodium on alumina, and heating at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as red algae. The extraction process involves harvesting the algae, followed by solvent extraction and purification to isolate this compound . Recent advancements have also explored the use of biosynthetic approaches, utilizing enzymes from seaweed to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: Kainic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in oxidative cyclization reactions, where intramolecular carbon-carbon bond formation occurs . Additionally, this compound can be radiolabeled through tritiation, which involves the exchange of hydrogen atoms with tritium using specific catalysts .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include rhodium on alumina, tritiated water, and Wittig reagents . The reaction conditions often involve heating at elevated temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products: The major products formed from the reactions of this compound include its radiolabeled derivatives, which are used in various research applications . These derivatives are valuable tools for studying the pharmacokinetics and distribution of this compound in biological systems .
Scientific Research Applications
Kainic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In neuroscience research, this compound is commonly used to induce experimental models of epilepsy and neurodegenerative diseases, such as Alzheimer’s disease . It is also used to study the mechanisms of excitotoxicity and neuronal death, providing insights into the pathophysiology of these conditions .
In addition to its use in neuroscience, this compound has applications in pharmacology and toxicology. It serves as a valuable tool for screening potential neuroprotective agents and evaluating their efficacy in preventing or mitigating excitotoxic damage . Furthermore, this compound is used in the development of novel therapeutic strategies for treating neurological disorders .
Comparison with Similar Compounds
- Glutamic acid
- Domoic acid
- Dysiherbaine
- Neodysiherbaine A
Kainic acid’s specificity for kainate receptors makes it a valuable tool for studying the physiological and pathological roles of these receptors in the central nervous system .
Properties
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMHEGGTFMBBZ-OOZYFLPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040526 | |
Record name | Kainic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-79-6, 59905-23-6 | |
Record name | α-Kainic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kainic acid [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | kainic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kainic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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